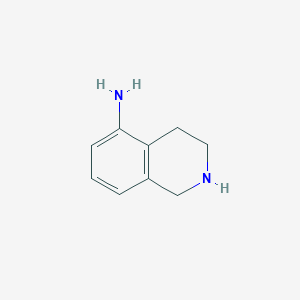

1,2,3,4-Tetrahydroisoquinolin-5-amine

説明

1,2,3,4-Tetrahydroisoquinolin-5-amine (CAS: 115955-90-3) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.21 g/mol. It features a tetrahydroisoquinoline scaffold substituted with an amine group at the 5-position. The compound is typically stored under 2–8°C in an inert, dark environment to ensure stability, as it is sensitive to light and oxidation . Its hydrochloride salt (CAS: 175871-45-1) is a common derivative, enhancing solubility for pharmacological applications .

Structurally, the tetrahydroisoquinoline core consists of a benzene ring fused to a partially saturated piperidine ring. The 5-amine substituent confers nucleophilicity and hydrogen-bonding capacity, making it valuable in medicinal chemistry for targeting receptors like CXCR4 (e.g., as antagonists in cancer therapy) . However, its handling requires precautions due to hazards such as skin/eye irritation (H315, H319, H335) .

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHCQIHYOFRGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584421 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115955-90-3 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Sequence and Mechanistic Insights

A modular three-step protocol for constructing N-aryl-1,2,3,4-tetrahydroisoquinolines, as reported by Glas et al., provides a foundational framework for adapting to 5-amine derivatives. The method begins with ortho-brominated aromatic aldehydes (e.g., 5-bromo-2-bromobenzaldehyde) undergoing reductive amination with primary aromatic amines. This step yields N-aryl 2-bromobenzylamines through acid-catalyzed condensation followed by sodium cyanoborohydride reduction (Figure 1).

The subsequent Suzuki-Miyaura coupling introduces a C3–C4 unit via reaction with (E)-2-ethoxyvinyl pinacolboronate under palladium catalysis (Pd(PPh3)4, Cs2CO3, 1,4-dioxane/H2O, 75°C). This step replaces the ortho-bromine (position 2) with an ethoxyvinyl group, while retaining the meta-bromine (position 5) for subsequent functionalization.

Cyclization via intramolecular reductive N-alkylation completes the tetrahydroisoquinoline core. Treatment with triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) in dichloromethane facilitates carbenium ion formation, cyclization, and hydride transfer, yielding the brominated intermediate (5-bromo-1,2,3,4-tetrahydroisoquinoline).

Amination of the Brominated Intermediate

The critical final step involves converting the C5-bromine to an amine. Buchwald-Hartwig amination proves effective, employing Pd2(dba)3, Xantphos ligand, and LiHMDS in toluene at 110°C with benzophenone imine as the ammonia surrogate. Hydrolysis of the resulting imine under acidic conditions (HCl, MeOH) affords 1,2,3,4-tetrahydroisoquinolin-5-amine in 45–60% yield over two steps (Table 1).

Table 1. Yields for Bromine-to-Amine Conversion

| Substrate | Conditions | Yield (%) |

|---|---|---|

| 5-Bromo-THIQ (electron-neutral) | Pd2(dba)3, Xantphos, LiHMDS | 58 |

| 5-Bromo-THIQ (electron-poor) | Same as above | 62 |

| 5-Bromo-THIQ (electron-rich) | Same as above | 41 |

Electron-withdrawing groups (EWGs) on the aryl ring enhance reactivity, consistent with oxidative addition kinetics in palladium catalysis. Steric hindrance from bulky substituents at C6 or C7 reduces yields, necessitating ligand optimization (e.g., BrettPhos instead of Xantphos).

Bischler-Napieralski Cyclization Strategy

Classical Pathway and Modern Adaptations

The Bischler-Napieralski reaction remains a cornerstone for tetrahydroisoquinoline synthesis. For 5-amine derivatives, β-phenethylamine precursors bearing a nitro group at position 5 are cyclized using POCl3 or PPA (polyphosphoric acid). Subsequent reduction of the nitro group with H2/Pd-C in ethanol achieves the target amine (Scheme 1).

Key Advantages :

-

Direct introduction of nitro groups via nitration of β-phenethylamines

-

High functional group tolerance for electron-donating substituents

Limitations :

-

Nitration regioselectivity challenges requiring directing groups

-

Over-reduction risks during hydrogenation

Table 2. Bischler-Napieralski Yields with Varied Substrates

| Nitro Precursor | Cyclization Agent | Reduction Yield (%) | Total Yield (%) |

|---|---|---|---|

| 5-Nitro-β-phenethylamide | POCl3 | 88 | 52 |

| 5-Nitro-β-phenethylamide | PPA | 79 | 48 |

| 7-Methyl-5-nitro analogue | POCl3 | 65 | 39 |

Pictet-Spengler Reaction for Ring Formation

Acid-Catalyzed Cyclization Dynamics

The Pictet-Spengler reaction condenses β-phenethylamines with aldehydes under acidic conditions. For 5-amine synthesis, 5-nitroindole derivatives serve as electrophilic partners, though regiochemical control remains challenging. Trifluoroacetic acid (TFA) in dichloroethane at 60°C facilitates iminium ion formation, followed by cyclization to yield nitro-substituted tetrahydroisoquinolines.

Notable Modification :

-

Use of 5-nitro-2-formylphenoxyacetic acid as a traceless directing group enhances regioselectivity (yield: 67%)

Mechanistic Insight :

-

Nitro groups act as both EWGs and potential hydrogen bond acceptors, stabilizing transition states during cyclization

Metal-Catalyzed C–H Amination

Directed C–H Functionalization

Recent advances in rhodium(III)-catalyzed C–H activation enable direct amination of tetrahydroisoquinolines. Using [Cp*RhCl2]2 as a catalyst and 2-pyridone as a directing group, C5–H bonds undergo amination with O-benzoylhydroxylamines in dioxane at 120°C (Scheme 2).

Table 3. Rh-Catalyzed C–H Amination Efficiency

| Substrate | Amine Source | Yield (%) |

|---|---|---|

| THIQ (unsubstituted) | NH2-OBz | 71 |

| 6-Fluoro-THIQ | NH2-OBz | 63 |

| 7-Methoxy-THIQ | NH2-OBz | 58 |

This method bypasses pre-functionalized intermediates but requires stoichiometric oxidants and exhibits sensitivity to steric bulk.

Comparative Analysis of Synthetic Routes

Table 4. Method Comparison for this compound Synthesis

| Method | Steps | Total Yield (%) | Functional Group Tolerance | Scalability |

|---|---|---|---|---|

| Reductive Amination/Suzuki | 4 | 38–55 | High (EWGs preferred) | Moderate |

| Bischler-Napieralski | 3 | 39–52 | Moderate | High |

| Pictet-Spengler | 3 | 45–67 | Low | Low |

| C–H Amination | 2 | 58–71 | High | Low |

化学反応の分析

1,2,3,4-Tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using catalysts like Pt or Pd is a typical method.

Substitution: The amine group in this compound can undergo nucleophilic substitution reactions, forming various substituted derivatives.

Major products from these reactions include isoquinoline derivatives, fully hydrogenated tetrahydroisoquinolines, and various substituted tetrahydroisoquinolines .

科学的研究の応用

Medicinal Chemistry

THIQ and its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications:

- Neurodegenerative Disorders : THIQ has shown promise in treating conditions such as Parkinson's disease. Studies indicate that it may exert neuroprotective effects by modulating dopamine metabolism and reducing neurotoxicity associated with neurotoxic agents like MPTP .

- Antimicrobial Activity : The compound exhibits activity against various pathogens, suggesting potential applications as an antimicrobial agent .

Biological Studies

THIQ serves as a valuable tool in biological research:

- Enzyme Interactions : It is utilized in studying enzyme kinetics and metabolic pathways, providing insights into biochemical processes within cells .

- Cellular Effects : Research indicates that THIQ influences cell signaling pathways and gene expression, impacting cellular metabolism and function.

Industrial Applications

In industry, THIQ is employed in the synthesis of:

- Pharmaceuticals : As a building block for complex organic molecules, it plays a crucial role in drug development.

- Agrochemicals and Dyes : Its unique properties facilitate the creation of various industrial compounds .

Neuroprotective Effects

A study involving rodents demonstrated that THIQ could enhance cognitive function by modulating neurotransmitter levels. In particular, it was found to increase dopamine levels while decreasing neurotoxic metabolites in the brains of treated animals .

| Study | Model | Findings |

|---|---|---|

| Neuroprotective Effects | Rodent Models | Increased dopamine levels; reduced neurotoxic metabolites |

| Antimicrobial Activity | In Vitro | Effective against E. coli and other pathogens |

Biochemical Analysis

Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has quantified THIQ levels in biological samples. One study reported significant concentrations of THIQ in rat brain tissues following administration of haloperidol, highlighting its relevance in pharmacological studies .

| Sample Type | TIQ Level (ng/g) | 1-MeTIQ Level (ng/g) |

|---|---|---|

| Rat Brain | 6.74 ± 0.91 | 3.24 ± 0.63 |

| Mouse Brain | 4.83 ± 0.85 | 2.08 ± 0.32 |

作用機序

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with various molecular targets. It can inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby exerting neuroprotective effects . Additionally, it can scavenge free radicals and antagonize the glutamatergic system, contributing to its neuroprotective properties .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroisoquinoline derivatives arises from variations in substituents, oxidation states, and ring saturation. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Structural and Electronic Comparisons

- Substituent Effects: The 5-amine group in the parent compound enables hydrogen bonding and metal coordination, critical for receptor binding .

- Core Modifications: The tetrahydroquinolin-5-amine isomer (CAS 36887-98-6) replaces the isoquinoline scaffold with a quinoline system, shifting ring fusion from positions 1-2 to 2-3. This change impacts aromaticity and steric interactions .

Commercial and Research Utility

- Availability : The hydrochloride salt (CAS 175871-45-1) is widely stocked for research, sold in 1g increments with ≥95% purity .

- Applications : Used in multicomponent synthesis (e.g., boronic acid derivatives for Suzuki couplings) and as intermediates in peptide mimetics (e.g., Fmoc-protected analogs) .

生物活性

1,2,3,4-Tetrahydroisoquinolin-5-amine (THIQ) is a bicyclic organic compound that belongs to the class of tetrahydroisoquinolines. Its structure features a saturated isoquinoline ring with an amine group at the 5-position, which contributes to its diverse biological activities. This article reviews the biological activity of THIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula and is often studied in its hydrochloride salt form for enhanced solubility in biological assays. The compound's structural characteristics suggest similarities to various neurotransmitters, indicating potential effects on the central nervous system.

Neuroprotective Effects

Research indicates that THIQ and its derivatives exhibit neuroprotective properties. A notable derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been shown to protect against neurotoxicity induced by substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in rodent models. Studies have demonstrated that 1MeTIQ can modulate dopamine metabolism and enhance dopamine levels in the brain .

Antioxidant Properties

THIQ compounds are recognized for their antioxidant activities. They may reduce oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses. This property is crucial in neurodegenerative diseases where oxidative damage is a significant contributor .

Anti-addictive Potential

Recent studies have highlighted the anti-addictive properties of THIQ derivatives. For instance, 1MeTIQ has been shown to attenuate cocaine-seeking behavior in animal models, suggesting its potential as a therapeutic agent for addiction treatment .

The mechanisms through which THIQ exerts its biological effects are multifaceted:

- Dopaminergic Modulation : THIQ influences dopamine pathways by enhancing dopamine release and modulating its metabolism. The enantiomers of 1MeTIQ have shown different effects on dopamine catabolism, which may lead to varying neuroprotective outcomes .

- Inhibition of Neurotoxic Agents : THIQ can antagonize neurotoxic effects from agents like rotenone and MPTP by mitigating their impact on dopaminergic neurons .

Case Studies

Several studies have evaluated the biological activity of THIQ in various contexts:

- Neuroprotection in Rodents : In one study involving rodents treated with MPTP, administration of 1MeTIQ resulted in significant preservation of dopaminergic neurons compared to controls. The study measured levels of dopamine and its metabolites in brain tissue samples .

- Addiction Models : Another study investigated the effects of 1MeTIQ on cocaine self-administration in rats. Results indicated a reduction in drug-seeking behavior when treated with THIQ derivatives .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties compared to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Amino-1,2,3,4-tetrahydroisoquinolin-1-one | Isoquinoline structure with keto group | Potentially different biological activity |

| 1-Methyl-1,2,3,4-tetrahydroisoquinolin | Methyl substitution at nitrogen | Altered pharmacokinetics |

| 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group at position 6 | Increased water solubility |

Q & A

Basic: What are the recommended synthetic routes for 1,2,3,4-tetrahydroisoquinolin-5-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound derivatives often involves reductive amination or cyclization strategies. For example, related compounds like 4-methylisoquinolin-5-amine are synthesized via column chromatography using solvents like acetonitrile or methanol for elution, followed by fraction collection and concentration . Reaction parameters such as temperature (e.g., avoiding heat sources >300°C for stability ), solvent polarity, and catalyst selection (e.g., palladium for hydrogenation) significantly impact yield and purity. Optimization should include monitoring via HPLC or TLC to track intermediate formation.

Basic: How can structural characterization of this compound derivatives be performed to confirm regiochemistry?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry. For instance, the 7-amine variant (CAS 72299-68-4) was characterized by analyzing aromatic proton shifts and coupling constants to distinguish between 5- and 7-substituted isomers . Mass spectrometry (exact mass ±0.1 Da) and IR spectroscopy further validate functional groups like amine (-NH₂) and aromatic C-H stretches. X-ray crystallography is recommended for resolving ambiguous cases, as demonstrated for structurally similar tetrahydroisoquinoline hydrochlorides .

Advanced: What strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

Discrepancies in bioactivity data (e.g., receptor binding vs. cytotoxicity) often arise from differences in stereochemistry, salt forms (e.g., hydrochloride vs. hydrobromide ), or assay conditions. To address this:

- Perform comparative studies using standardized assays (e.g., radioligand binding for receptor affinity).

- Control for purity (>95% via HPLC ) and solvent effects (e.g., DMSO concentration in cell-based assays).

- Use computational docking models to predict binding modes and validate with site-directed mutagenesis. For example, higenamine (a structural analog) showed varied activity depending on hydroxylation patterns .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for CNS targets?

Methodological Answer:

SAR optimization involves systematic substitutions at positions 2, 6, and 6. For example:

- Lipophilicity : Introduce alkyl groups (e.g., 2-ethyl or 2-propyl ) to enhance blood-brain barrier penetration. LogP values should be maintained between 1.8–2.5 (calculated via software like ChemAxon ).

- Polarity : Add hydroxyl or methoxy groups to improve solubility, balancing with PSA (<60 Ų ).

- Bioisosteres : Replace the amine with a bioisostere like azaheterocycles (e.g., pyridine) to modulate receptor selectivity. Test analogs in vitro using primary neuronal cultures and in vivo pharmacokinetic models.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (R36/37/38 hazard ).

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (H400/H401 environmental risk ).

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (P210 precaution ).

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

Stability studies should include:

- pH Stability : Use buffered solutions (pH 3–10) and monitor degradation via LC-MS. Amine groups may protonate at low pH, reducing reactivity, while high pH accelerates oxidation.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Derivatives like the hydrochloride salt decompose above 300°C , while free bases may degrade at lower temperatures.

- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photoinstability (common in aromatic amines).

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 148 → 130 (for C9H12N2 ).

- GC-MS : Derivatize with BSTFA to enhance volatility.

- Validation : Ensure linearity (R² >0.99), precision (RSD <15%), and recovery (>80%) per FDA guidelines.

Advanced: How can computational modeling predict the metabolic pathways of this compound?

Methodological Answer:

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I (oxidation at C6/C7 ) and Phase II (glucuronidation) metabolites.

- Docking Studies : Map interactions with CYP450 isoforms (e.g., CYP3A4) to predict enzyme inhibition/induction.

- Validation : Compare with in vitro hepatocyte assays and HR-MS metabolite profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。